molecular formula C9H10BrNOS B1272505 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 166196-82-3

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1272505
CAS No.: 166196-82-3
M. Wt: 260.15 g/mol
InChI Key: IPLCHDWYQNOSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a brominated thiophene ring and a dimethylamino group attached to a propenone backbone

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-bromothiophene and dimethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of catalysts or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone moiety, converting it into the corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 1-(3-Chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(3-Fluorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
  • 1-(3-Methylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Comparison:

  • Uniqueness: The presence of the bromine atom in 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s electronic properties and reactivity.
  • Reactivity: Brominated compounds often exhibit different reactivity patterns in substitution and coupling reactions compared to their halogenated counterparts.

Properties

IUPAC Name

1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCHDWYQNOSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.